Cytotoxicity Profile: MCF7 Cell Line Activity vs. Class Baseline in A549 Cells
The target compound exhibits cytotoxic activity against the human breast adenocarcinoma cell line MCF7 with an IC50 value of 15.5 µM [1]. This level of in vitro activity is comparable to the efficacy range reported for a panel of seventeen 2,9-disubstituted purine-6-carboxamide analogs evaluated against the A549 lung cancer cell line, which showed IC50 values spanning from 4.35 to 22.1 µM [2]. This positions the target compound at the median tier of the class for cellular potency against solid tumor models.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.5 µM (MCF7 cell line) |
| Comparator Or Baseline | Class baseline: IC50 range = 4.35 – 22.1 µM for 17 analogs (A549 cell line); most potent analog (6E): IC50 = 4.35 µM |
| Quantified Difference | Target compound is 3.6-fold less potent than the most potent class analog (6E) but falls within the mid-range of the broader class activity distribution. |
| Conditions | MCF7 cell viability assay (target compound) vs. A549 cell viability assay (class comparators). |
Why This Matters
Establishes a quantitative benchmark for the compound's cytotoxicity, demonstrating it is a relevant, mid-potency member of the chemotype class for initial drug discovery screening.
- [1] Vendor biological activity data summary for 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-88-0). IC50 values determined via MCF7 cell viability assay. Data accessed April 29, 2026. View Source
- [2] Chatterjee, J., Bhujbal, S. M., Joshi, G., Mishra, U. K., Sharon, A., Singh, S., ... & Kumar, R. (2026). Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 172, 109529. View Source
